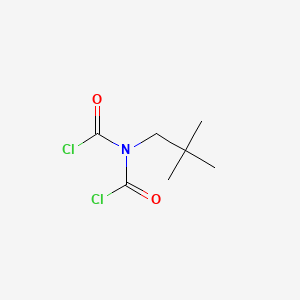
(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride is an organic compound characterized by its unique structure, which includes a 2,2-dimethylpropyl group attached to a 2-imidodicarbonic dichloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)-2-imidodicarbonic dichloride typically involves the reaction of 2,2-dimethylpropylamine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas. The general reaction scheme is as follows:
[ \text{2,2-Dimethylpropylamine} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to handle the hazardous nature of phosgene. The use of such reactors allows for better control over reaction conditions, improved safety, and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding acids and amines.
Reduction: Reduction reactions can convert the dichloride to corresponding amines or other reduced forms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions can facilitate hydrolysis.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding urea derivative, while hydrolysis can produce carboxylic acids and amines.
Aplicaciones Científicas De Investigación
(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethylpropyl)-2-imidodicarbonic dichloride involves its reactivity with nucleophiles. The compound’s chlorine atoms are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity underlies its use in various synthetic applications, where it acts as a key intermediate in forming more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpropylamine: A precursor in the synthesis of (2,2-Dimethylpropyl)-2-imidodicarbonic dichloride.
Phosgene: Used in the synthesis of various carbonyl-containing compounds.
2,2-Dimethylpropane: A structurally similar compound with different reactivity.
Uniqueness
This compound is unique due to its specific combination of a 2,2-dimethylpropyl group and an imidodicarbonic dichloride moiety. This structure imparts distinct reactivity and makes it valuable in specialized synthetic applications.
Propiedades
Número CAS |
90664-61-2 |
|---|---|
Fórmula molecular |
C7H11Cl2NO2 |
Peso molecular |
212.07 g/mol |
Nombre IUPAC |
N-carbonochloridoyl-N-(2,2-dimethylpropyl)carbamoyl chloride |
InChI |
InChI=1S/C7H11Cl2NO2/c1-7(2,3)4-10(5(8)11)6(9)12/h4H2,1-3H3 |
Clave InChI |
REVQCBGXLYITRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CN(C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butan-2-yl-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14356894.png)
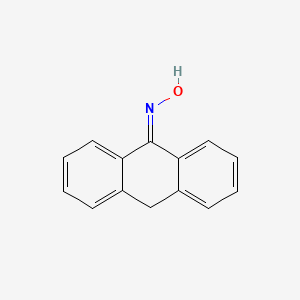
![Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356900.png)
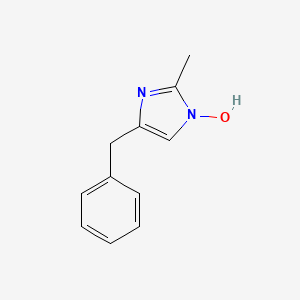
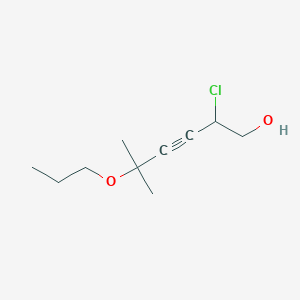
![N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine](/img/structure/B14356924.png)
![3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14356926.png)
![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)
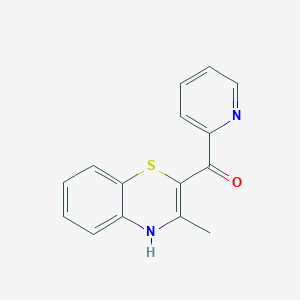
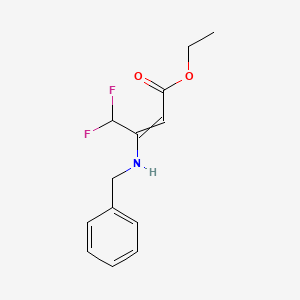
![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)

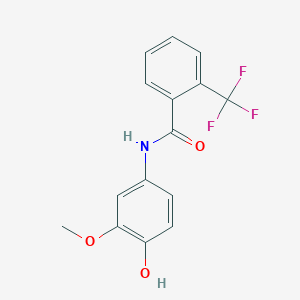
![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)
